molecular formula C22H22O4 B11156589 3-[(3-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[(3-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11156589
M. Wt: 350.4 g/mol
InChI Key: OLSMODLOHFMPDI-UHFFFAOYSA-N
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Description

3-[(3-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound with a unique structure that combines elements of benzyl, methoxy, and chromen functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction of a suitable precursor, such as a hydroxybenzaldehyde derivative, under acidic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via an etherification reaction using 3-methoxybenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

    Hydrogenation: The final step involves the hydrogenation of the intermediate product to yield the desired tetrahydrocyclohepta[c]chromen derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols to replace specific substituents on the benzyl or chromen rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl or chromen derivatives.

Scientific Research Applications

3-[(3-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is unique due to the presence of the methoxy group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methoxy]-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C22H22O4/c1-24-16-7-5-6-15(12-16)14-25-17-10-11-19-18-8-3-2-4-9-20(18)22(23)26-21(19)13-17/h5-7,10-13H,2-4,8-9,14H2,1H3

InChI Key

OLSMODLOHFMPDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3

Origin of Product

United States

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